(S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl
Overview
Description
(S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl is a chiral amino acid derivative with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl typically involves the following steps:
Starting Material: The synthesis begins with the commercially available thiophene-2-carboxylic acid.
Amidation: The carboxylic acid is converted to an amide using an appropriate amine, such as methylamine, under dehydrating conditions.
Reduction: The amide is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated chiral resolution techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as sodium borohydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-alkyl derivatives.
Scientific Research Applications
(S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amino group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(thiophen-3-yl)propanoic acid: Similar structure but with a different position of the thiophene ring.
3-amino-3-(thiophen-2-yl)propanoic acid: Lacks the methyl ester group.
Uniqueness
(S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl is unique due to its specific chiral configuration and the presence of both the thiophene ring and the methyl ester group
Properties
IUPAC Name |
methyl (2S)-2-amino-3-thiophen-2-ylpropanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-11-8(10)7(9)5-6-3-2-4-12-6;/h2-4,7H,5,9H2,1H3;1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTSVOSIVDVLQL-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CS1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CS1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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